molecular formula C20H24N2O4S2 B2834428 (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681832-62-2

(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2834428
CAS RN: 681832-62-2
M. Wt: 420.54
InChI Key: WBNWSZQUFJQDIA-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity
Research on similar thiazolidinone derivatives highlights their potential in antiproliferative applications. A study by Chandrappa et al. synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. Compounds with specific structural features exhibited potent antiproliferative activity, emphasizing the importance of the thiazolidinone moiety and its substituents in cancer treatment research Chandrappa, S., Prasad, S. B., Vinaya, K., Kumar, C. A., Thimmegowda, N. R., & Rangappa, K. S. (2008). Investigational New Drugs, 26(5), 437-444.

Antimicrobial and Antifungal Properties
Gouda et al. conducted a study on thiazolidin-4-one and thiophene derivatives, revealing some compounds' promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi, thereby contributing to the field of infectious disease treatment Gouda, M. A., Berghot, M. A., Shoeib, A., & Khalil, A. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1455-1462.

Solubility and Pharmacokinetics
The pharmacologically relevant physicochemical properties of a novel antifungal compound from the triazole class, which shares structural similarities with the queried compound, were assessed by Volkova et al. Their research provides valuable insights into solubility, distribution, and thermodynamic parameters, crucial for understanding the pharmacokinetics and designing drugs with optimal bioavailability Volkova, T., Levshin, I., & Perlovich, G. (2020). Journal of Molecular Liquids, 310, 113148.

Chemiluminescence and Photophysical Properties
Watanabe et al. explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their findings highlight the potential of thiazolidinone derivatives in developing novel chemiluminescent materials, which could have applications in bioimaging and diagnostics Watanabe, N., Kikuchi, M., Maniwa, Y., Ijuin, H. K., & Matsumoto, M. (2010). The Journal of Organic Chemistry, 75(3), 879-884.

properties

IUPAC Name

(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-25-15-8-7-14(11-16(15)26-2)12-17-19(24)22(20(27)28-17)13-18(23)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNWSZQUFJQDIA-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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